2-(5-Methyl-1,2-oxazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(5-Methyl-1,2-oxazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,2-oxazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
N-Alkylation: The initial step involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives.
Oxidation: The resulting iminium salts are then subjected to oxidation to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,2-oxazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the original compound .
Scientific Research Applications
2-(5-Methyl-1,2-oxazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-nausea, antidiabetic, and antiallergy activities.
Biological Research: It is used in biological studies to understand its effects on various biological pathways and targets.
Industrial Applications: The compound is explored for its potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1,2-oxazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to act on various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: This compound shares a similar core structure and exhibits comparable biological activities.
2-(3,4-Dihydro-1H-isoquinolin-2-yl)-1-(2-hydroxy-phenyl)-ethanone: Another related compound with similar pharmacological properties.
Uniqueness
2-(5-Methyl-1,2-oxazole-4-carbonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features and the presence of the oxazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-13(8-15-18-10)14(17)16-7-6-11-4-2-3-5-12(11)9-16/h2-5,8H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBCRNIRRNDJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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